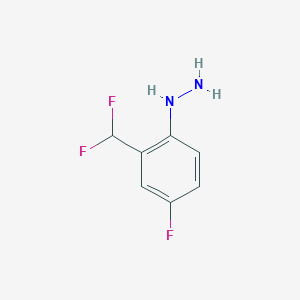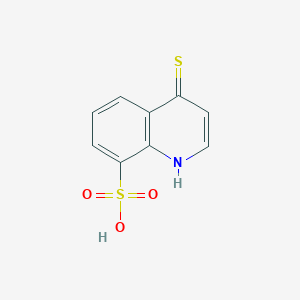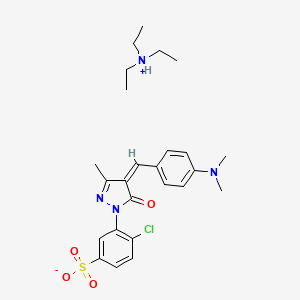
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a complex organic compound known for its vibrant dye properties. It is a pyrazole organosulfur dye with an absorption maximum of 501 nm
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves multiple steps. The starting materials typically include 4-chlorobenzenesulfonic acid and 4-(dimethylamino)benzaldehyde. The reaction proceeds through a condensation reaction to form the intermediate, which is then cyclized to form the pyrazole ring. The final step involves the addition of triethylamine to form the triethylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different intermediates and products.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce different pyrazole derivatives.
Aplicaciones Científicas De Investigación
Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological assays to stain and visualize specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid sodium salt
Uniqueness
This compound is unique due to its triethylammonium group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C25H33ClN4O4S |
|---|---|
Peso molecular |
521.1 g/mol |
Nombre IUPAC |
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium |
InChI |
InChI=1S/C19H18ClN3O4S.C6H15N/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,25,26,27);4-6H2,1-3H3/b16-10-; |
Clave InChI |
GDMMFAHFEBIZNT-HYMQDMCPSA-N |
SMILES isomérico |
CC[NH+](CC)CC.CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |
SMILES canónico |
CC[NH+](CC)CC.CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


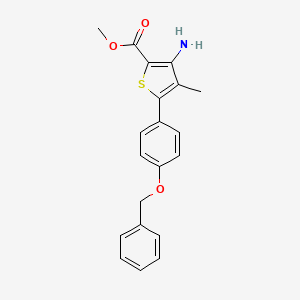
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
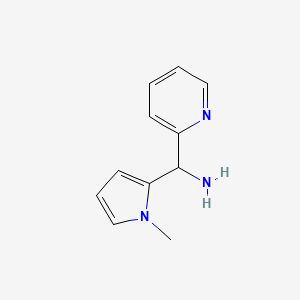
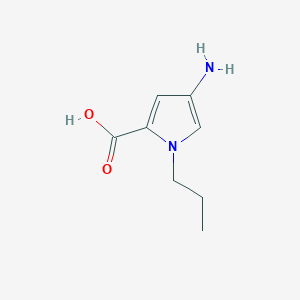
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
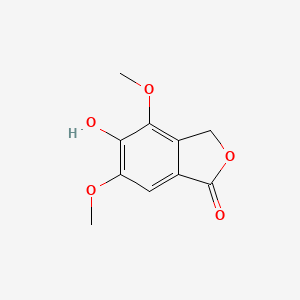
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
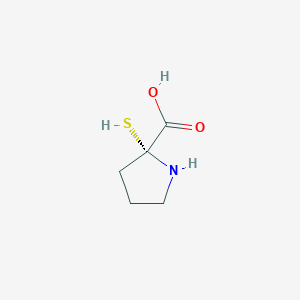
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
